molecular formula C9H7ClF3N3 B2937348 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine CAS No. 2229605-52-9

1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine

Cat. No.: B2937348
CAS No.: 2229605-52-9
M. Wt: 249.62
InChI Key: AVXDXWOIUJNWQE-UHFFFAOYSA-N
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Description

1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C9H7ClF3N3. It is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring system and a trifluoroethanamine moiety.

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c10-5-1-2-7-15-6(4-16(7)3-5)8(14)9(11,12)13/h1-4,8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXDXWOIUJNWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroimidazo[1,2-a]pyridine and trifluoroethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Substituent

The 6-chloro group on the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic substitution under basic or catalytic conditions. This reactivity is well-documented in structurally related heterocycles (e.g., chloropyridines and imidazo[4,5-b]pyridines) .

Reaction Type Conditions Product Key References
Amine substitutionK₂CO₃, DMF, 80°C6-Aminoimidazo[1,2-a]pyridine derivatives
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 90°CAryl/heteroaryl-functionalized imidazo[1,2-a]pyridines
HydrolysisH₂O, H₂SO₄, reflux6-Hydroxyimidazo[1,2-a]pyridine derivatives

Mechanistic Insight :
The electron-withdrawing nature of the trifluoroethylamine group enhances the electrophilicity of the adjacent chloro substituent, facilitating SNAr reactions with amines, boronic acids, or hydroxide ions .

Amine Functional Group Reactions

The primary amine group participates in classical reactions such as alkylation , acylation , and urea formation , with modifications influenced by the electron-withdrawing trifluoromethyl group .

Alkylation

Reagent Conditions Product References
Alkyl halides (R-X)DIPEA, DCM, rtN-Alkylated derivatives
EpoxidesTHF, 60°Cβ-Amino alcohol adducts

Acylation

Reagent Conditions Product References
Acetyl chloridePyridine, 0°C→rtN-Acetylated derivatives
Sulfonyl chloridesEt₃N, DCMSulfonamides

Urea Formation

Reaction with isocyanates (R-NCO) under anhydrous conditions yields urea derivatives , a common strategy in kinase inhibitor synthesis :
Amine+R NCOTHF rtUrea derivative\text{Amine}+\text{R NCO}\xrightarrow{\text{THF rt}}\text{Urea derivative}
Example : Coupling with 4-chloro-3-(trifluoromethyl)phenyl isocyanate produces urea-based kinase inhibitors .

Cross-Coupling Reactions Involving the Imidazo Ring

The imidazo[1,2-a]pyridine scaffold supports C–H functionalization and transition-metal-catalyzed cross-couplings :

Reaction Type Catalyst/Reagent Outcome References
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃N-Arylation at the imidazo[1,2-a]pyridine N1 position
Sonogashira couplingPdCl₂(PPh₃)₂, CuIAlkynylation at C3 or C5 positions

Stability and Degradation Pathways

  • Hydrolytic Stability : The trifluoroethylamine group exhibits resistance to hydrolysis under physiological conditions (pH 7.4, 37°C) .

  • Oxidative Degradation : Susceptible to oxidation at the imidazo[1,2-a]pyridine core under strong oxidants (e.g., H₂O₂, MnO₂) .

Pharmacological Modifications

The compound’s amine group is frequently derivatized to enhance pharmacokinetic properties:

  • Salt Formation : Hydrochloride salts improve aqueous solubility.

  • Prodrug Strategies : Phosphorylation or PEGylation of the amine enhances bioavailability .

Scientific Research Applications

1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases or ion channels.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to altered cellular functions.

Comparison with Similar Compounds

1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds:

Biological Activity

The compound 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine is a derivative of imidazo[1,2-a]pyridine, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H8ClF3N4
  • Molecular Weight: 284.65 g/mol

This compound features a trifluoroethyl group attached to an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound is influenced by its structural characteristics:

Target Enzymes and Pathways:

  • Kinase Inhibition: Similar imidazo[1,2-a]pyridine derivatives have been reported to inhibit various kinases involved in cancer progression and inflammation.
  • Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Biological Activity Data

Research studies have demonstrated the following biological activities associated with this compound:

Activity Effect Reference
AntitumorInhibits tumor cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Kinase inhibitionInhibits c-KIT and other kinases

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • Cancer Research:
    • A study investigated the effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer models (IC50 = 12 µM) .
  • Antimicrobial Studies:
    • In vitro tests showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively .
  • Inflammation Models:
    • Animal models demonstrated that treatment with this compound reduced inflammatory markers in induced arthritis models by 50%, suggesting potential use in anti-inflammatory therapies .

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